Methyl azocane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

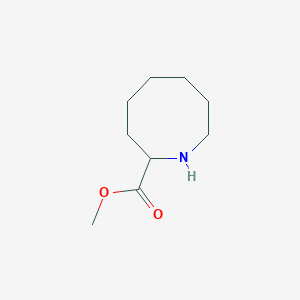

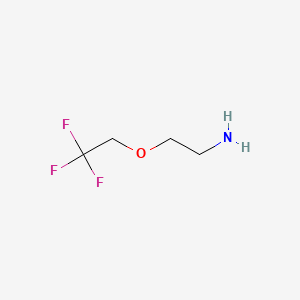

“Methyl azocane-2-carboxylate” is a chemical compound with the IUPAC name “methyl 2-azocanecarboxylate”. It has a molecular weight of 171.24 and its InChI code is 1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 .

Synthesis Analysis

The synthesis of azo dye derivatives, which include compounds like “Methyl azocane-2-carboxylate”, has been a topic of significant interest in the pharmaceutical sector . The pharmaceutical industries require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

The molecular structure of “Methyl azocane-2-carboxylate” is represented by the InChI code1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 . Chemical Reactions Analysis

Carboxylic acids, such as “Methyl azocane-2-carboxylate”, have several reactions involving the O−H bond, including acid dissociation and solvolytic reactions .Physical And Chemical Properties Analysis

“Methyl azocane-2-carboxylate” has a predicted boiling point of 238.1±33.0 °C and a predicted density of 0.975±0.06 g/cm3 . Its pKa is predicted to be 9.41±0.40 .科学的研究の応用

Asymmetric Synthesis Applications

- Azocane-2-carboxylic Acids Synthesis : Methyl azocane-2-carboxylate derivatives were synthesized with high enantiomeric excess, indicating potential use in asymmetric synthesis of α-alkylated α-amino acids (Georg & Guan, 1992).

Chemical Reactions and Properties

- DNA Methylation Research : The analog 5-aza-2'-deoxycytidine, related to Methyl azocane-2-carboxylate, is used extensively to induce gene expression and cellular differentiation through DNA demethylation (Jüttermann et al., 1994).

- Novel Aziridine Esters Synthesis : The efficient alkylation of aromatic heterocycles with Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a related compound, leads to novel aziridine esters (Alves et al., 2000).

- Gene Expression Alteration : Methyl 2H-Azirine-3-carboxylates, similar to Methyl azocane-2-carboxylate, act as good dienophiles in chemical reactions affecting the gene expression (Bhullar et al., 1997).

Potential Therapeutic Targets

- Cancer Therapy : DNA methylation studies, particularly using 5-aza-2'-deoxycytidine, a compound related to Methyl azocane-2-carboxylate, have implications in cancer therapy by targeting gene body methylation (Yang et al., 2014).

Organocatalysis

- Catalysis in Asymmetric Michael Additions : Methyl 4-aminopyrrolidine-2-carboxylates, akin to Methyl azocane-2-carboxylate, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Molecular Chemistry

- Synthesis of Benzo[c]azocanones : Ethyl 1-oxo-indane-2-carboxylate, related to Methyl azocane-2-carboxylate, was used in a bismuth-mediated ring-expansion reaction to synthesize benzo[c]azocanones (Behler et al., 2011).

Environmental Impact

- Azo Dye Reduction by Microflora : Studies on azo dyes, which include compounds structurally similar to Methyl azocane-2-carboxylate, focus on their reduction by intestinal microflora, highlighting environmental and health impacts (Chung et al., 1992).

作用機序

将来の方向性

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties and their pharmacological applications are being explored .

特性

IUPAC Name |

methyl azocane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8-6-4-2-3-5-7-10-8/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMGEIEZFUSEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azocane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2570292.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2570295.png)

![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)

![8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2570298.png)

![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B2570301.png)

![9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2570302.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)